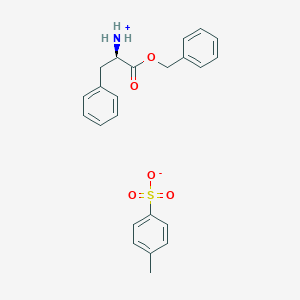

H-D-Phe-OBzl Tos

Vue d'ensemble

Description

H-D-Phenylalanine benzyl ester p-toluenesulfonate, commonly referred to as H-D-Phe-OBzl Tos, is an organic compound with the chemical formula C23H25NO5S. It is a derivative of D-phenylalanine, an amino acid, and is often used in peptide synthesis and other biochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-D-Phenylalanine benzyl ester p-toluenesulfonate is typically synthesized through the esterification of D-phenylalanine with benzyl alcohol, followed by the reaction with p-toluenesulfonic acid to form the corresponding salt . The reaction conditions generally involve:

Esterification: D-phenylalanine is reacted with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Salt Formation: The resulting ester is then treated with p-toluenesulfonic acid in an appropriate solvent, such as dichloromethane, to form the p-toluenesulfonate salt.

Industrial Production Methods

Industrial production methods for H-D-Phenylalanine benzyl ester p-toluenesulfonate typically involve large-scale esterification and salt formation processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

H-D-Phenylalanine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield D-phenylalanine and benzyl alcohol.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products Formed

Hydrolysis: D-phenylalanine and benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

H-D-Phenylalanine benzyl ester p-toluenesulfonate has a wide range of applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.

Pharmaceutical Research: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

Mécanisme D'action

The mechanism of action of H-D-Phenylalanine benzyl ester p-toluenesulfonate involves its role as a protected amino acid derivative. It facilitates the synthesis of peptides by preventing unwanted side reactions during peptide bond formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- H-D-Phenylalanine methyl ester p-toluenesulfonate

- H-D-Phenylalanine ethyl ester p-toluenesulfonate

- H-D-Phenylalanine isopropyl ester p-toluenesulfonate

Uniqueness

H-D-Phenylalanine benzyl ester p-toluenesulfonate is unique due to its benzyl ester group, which provides specific steric and electronic properties that influence its reactivity and suitability for certain synthetic applications. Compared to its methyl, ethyl, and isopropyl counterparts, the benzyl ester offers enhanced stability and selectivity in peptide synthesis .

Activité Biologique

H-D-Phe-OBzl Tos (also known as H-D-Phenylalanine Benzyl Ester Tosylate) is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

Structural Characteristics

This compound is a derivative of phenylalanine, an essential amino acid. The compound features:

- Amino Acid Backbone : The D-phenylalanine provides chirality that can influence biological interactions.

- Benzyl Ester Group : This moiety enhances lipophilicity, potentially improving membrane permeability.

- Tosylate Group : The tosylate group serves as a leaving group in various chemical reactions, facilitating further modifications.

The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The following mechanisms have been identified:

- Proteasome Inhibition : Research indicates that peptide aldehyde derivatives similar to this compound exhibit significant inhibitory effects on the 20S proteasome. For instance, compounds with bulky hydrophobic side chains showed enhanced binding affinity, suggesting that this compound may also act as a proteasome inhibitor .

- Enzyme Modulation : The compound may modulate the activity of various enzymes by altering substrate specificity or binding affinity. Studies on related compounds demonstrate that modifications at specific positions can lead to drastic changes in enzyme inhibition profiles .

- Cellular Uptake : The benzyl ester group likely facilitates cellular uptake through passive diffusion, enhancing the compound's bioavailability and efficacy in cellular environments.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of this compound and its derivatives. These include:

Table 1: Inhibitory Activities Against 20S Proteasome

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 150 | Moderate inhibition |

| Cbz-Glu(OtBu)-Phe | 15 | High potency |

| Boc-Ser(OBzl)-Leu | 30 | Significant activity |

| MG132 (Control) | 10 | Standard reference |

The data suggests that while this compound exhibits moderate inhibitory activity against the proteasome, other derivatives show significantly higher potency, indicating room for optimization in drug design .

Case Studies

Several case studies highlight the practical applications and implications of this compound:

- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines by inducing apoptosis through proteasome inhibition. This was observed in assays where treated cells showed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Neuroprotective Effects : Another study explored the neuroprotective potential of this compound in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary investigations indicated that this compound possesses antimicrobial properties against specific bacterial strains. This activity is hypothesized to result from its ability to disrupt bacterial cell membranes due to its lipophilic nature.

Propriétés

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659786 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28607-46-7 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.